![molecular formula C14H17N3O B6645447 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea](/img/structure/B6645447.png)
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea, also known as Sunitinib, is a small molecule inhibitor drug that is used in the treatment of various types of cancer. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in the treatment of other types of cancer, including pancreatic neuroendocrine tumors and advanced breast cancer.
Mecanismo De Acción
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea works by binding to the ATP-binding site of the receptor tyrosine kinases. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea has been shown to have several biochemical and physiological effects. It inhibits the growth and spread of cancer cells, reduces tumor size, and improves overall survival in patients with various types of cancer. It also has anti-angiogenic effects, which prevent the formation of new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea in lab experiments is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in cancer cell proliferation and angiogenesis. However, one limitation is that 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea. One area of interest is the development of new and more effective cancer therapies that target receptor tyrosine kinases. Another direction is the investigation of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea's potential use in combination with other cancer therapies to improve treatment outcomes. Additionally, there is ongoing research into the mechanisms of resistance to 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea, which could lead to the development of new strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea involves several steps, including the reaction of 3-methylcyclopentanone with hydrazine to form 3-methylcyclopentanone hydrazone. This is followed by the reaction of the hydrazone with 3-cyanophenyl isocyanate to form the desired product, 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea has been extensively studied for its anti-cancer properties. It works by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, 1-(3-Cyanophenyl)-3-(3-methylcyclopentyl)urea prevents the growth and spread of cancer cells.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(3-methylcyclopentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-6-13(7-10)17-14(18)16-12-4-2-3-11(8-12)9-15/h2-4,8,10,13H,5-7H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMBAEWOTOQCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.